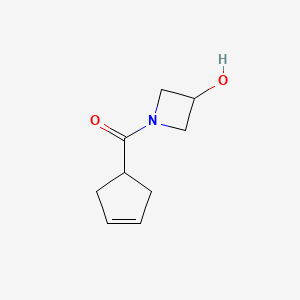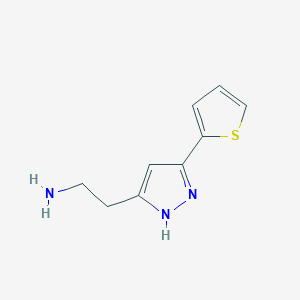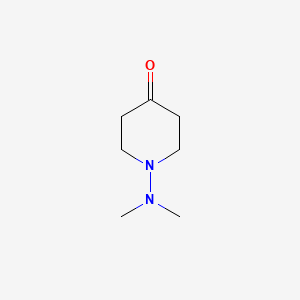
1-(Dimethylamino)-4-piperidinone
Vue d'ensemble
Description
The compound “1-(Dimethylamino)-4-piperidinone” likely belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .
Synthesis Analysis
While specific synthesis methods for “1-(Dimethylamino)-4-piperidinone” were not found, similar compounds have been synthesized through various methods. For instance, one method involves the reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile . Another method involves the addition of tributylphosphine to the 4-position of pyridine in tetramethyldiiminium pyridine ditrifluoromethanesulfonate .Applications De Recherche Scientifique
Drug and Gene Delivery Systems
“1-(Dimethylamino)-4-piperidinone” derivatives, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), have been utilized in the development of drug and gene delivery systems . These systems are designed to deliver therapeutic agents directly to the site of disease, minimizing side effects and improving patient outcomes . The cationic nature of PDMAEMA allows it to form complexes with DNA, facilitating gene delivery. Additionally, these polymers can be loaded with drugs like quercetin, which has antioxidant, anti-inflammatory, and anticancer properties .
Antibacterial Applications
Amphiphilic copolymers containing “1-(Dimethylamino)-4-piperidinone” structures have shown promise as antibacterial agents . They can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus by disrupting biofilm formation, which is crucial for preventing infections in medical devices and implants . These copolymers can be applied to surfaces or incorporated into materials to create antibacterial coatings.
Antifouling Materials
The same antibacterial properties that make “1-(Dimethylamino)-4-piperidinone” derivatives effective against biofilms also lend themselves to antifouling applications . These materials prevent the accumulation of microorganisms, algae, and other organisms on surfaces, which is particularly useful in marine environments and medical settings to maintain cleanliness and functionality .
Polymer-Based Nanocarriers
The modification of polymers with “1-(Dimethylamino)-4-piperidinone” derivatives has led to the creation of polymer-based nanocarriers . These nanocarriers can encapsulate a variety of drugs and therapeutic agents, protecting them from degradation and targeting their release to specific areas in the body. This targeted delivery is beneficial for treating diseases like cancer, where precision is key .
Dyeing Polyester Materials
Derivatives of “1-(Dimethylamino)-4-piperidinone” have been reported in the synthesis of dyes for polyester materials . These dyes can be used with or without carriers at different dyeing temperatures, providing versatility in textile processing and offering a range of colorfastness options for the industry .
Controlled Polymer Synthesis
Advancements in controlled polymer synthesis techniques have allowed for the precise design of polymers with “1-(Dimethylamino)-4-piperidinone” derivatives. These techniques enable the creation of polymers with specific compositions and functionalities, which can be tailored for various therapeutic applications, including targeted therapies .
Orientations Futures
While specific future directions for “1-(Dimethylamino)-4-piperidinone” were not found, research into similar compounds continues. For instance, diiminium pyridine adducts have been introduced as highly convenient and potent Lewis acids, representing an advancement towards the utilization of diiminium units as organic reagents or catalysts for pyridine functionalization .
Propriétés
IUPAC Name |
1-(dimethylamino)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8(2)9-5-3-7(10)4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHCVUNDUBQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-4-piperidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



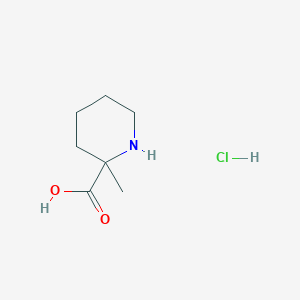
![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466317.png)
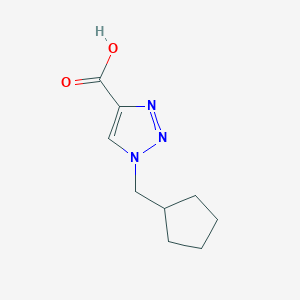
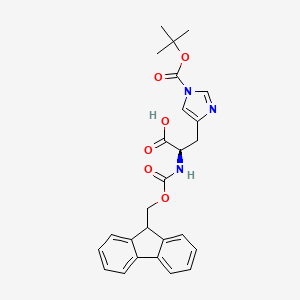
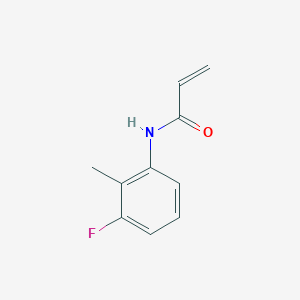
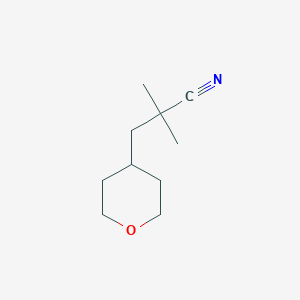
![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
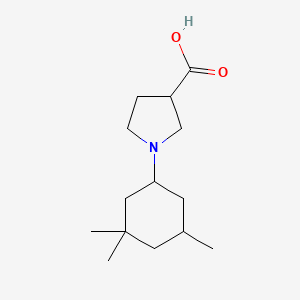
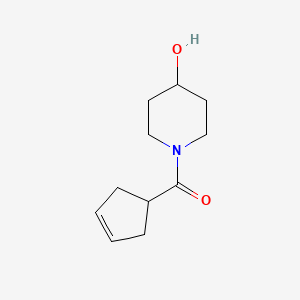
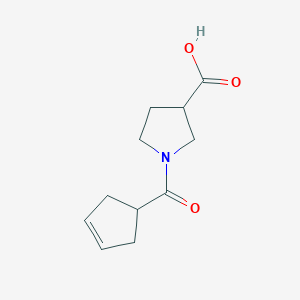
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
